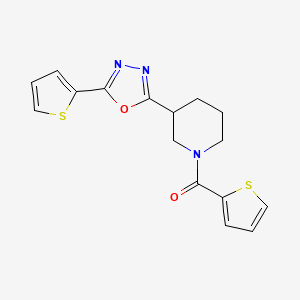

Thiophen-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

Thiophen-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a piperidine core substituted with a 1,3,4-oxadiazole ring and two thiophenyl moieties. This structure combines electron-rich aromatic systems (thiophene) with a rigid oxadiazole scaffold, which is known for enhancing metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name |

thiophen-2-yl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c20-16(13-6-3-9-23-13)19-7-1-4-11(10-19)14-17-18-15(21-14)12-5-2-8-22-12/h2-3,5-6,8-9,11H,1,4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPIOIGVCCTXNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CS2)C3=NN=C(O3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Thiophen-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often using a coupling reagent such as EDCI or DCC.

Introduction of the thiophene ring:

Chemical Reactions Analysis

Thiophen-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The oxadiazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The compound is being investigated for its potential as an antimicrobial and anticancer agent. Research indicates that derivatives of thiophene and oxadiazole exhibit significant biological activity against various pathogens and cancer cell lines. For instance, compounds similar to Thiophen-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have shown promising results in inhibiting the growth of bacteria and fungi, as well as inducing apoptosis in cancer cells .

| Compound Name | Activity Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 10.5 | |

| Compound B | Antifungal | 7.65 | |

| Compound C | Anticancer | 5.52 |

Mechanism of Action

The mechanism involves the inhibition of key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurotransmission processes. This interaction can lead to therapeutic effects in neurodegenerative diseases such as Alzheimer’s .

Materials Science

Organic Electronics

Thiophenes are well-known for their electronic properties, making them suitable for applications in organic electronics , including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene units enhances charge transport properties and stability in these devices. Research has demonstrated that compounds like this compound can improve the efficiency of light emission and energy conversion in OLEDs and OPVs .

Table 2: Performance Metrics of Organic Electronics

Biological Studies

Enzyme Inhibition Studies

This compound is also utilized in biological studies to explore its potential as an enzyme inhibitor. It has been shown to interact with various biological targets, providing insights into its therapeutic applications.

Case Study: Enzyme Inhibition

A study evaluated the inhibitory effects of related compounds on acetylcholinesterase activity. The results indicated a significant reduction in enzyme activity at concentrations similar to those used for antimicrobial testing, suggesting a dual action mechanism that could be beneficial in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of Thiophen-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmission.

Receptor Binding: It can bind to various receptors, modulating their activity and leading to therapeutic effects in conditions like Alzheimer’s disease and cancer.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triaryl Pyrazoline Derivatives (PI3Kγ Inhibitors)

and describe compounds such as (3,4-Dimethoxyphenyl)(3-(2-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (3b) and (3,4-Dimethoxyphenyl)(3-(4-iodophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (3m). These share a thiophene moiety but replace the oxadiazole-piperidine system with a pyrazoline core. Key differences include:

- Core Structure: Pyrazoline (non-aromatic, partially saturated) vs. oxadiazole-piperidine (fully aromatic oxadiazole with a flexible piperidine).

- Biological Activity : Pyrazolines act as PI3Kγ inhibitors, while oxadiazole-piperidine compounds (like the target) are unexplored in the evidence but may target enzymes like poly(ADP-ribose) polymerase (PARP) due to oxadiazole’s role in DNA repair inhibition .

- Physical Properties : Pyrazolines exhibit lower melting points (e.g., 50–151°C ) compared to oxadiazoles, which often have higher thermal stability due to aromaticity.

Oxadiazole-Thiophene Hybrids (Anticancer Agents)

highlights 1-{5-aryl-2-[5-(4-fluoro-phenyl)-thiophen-2-yl][1,3,4]oxadiazol-3-yl}ethanone derivatives (7a–f), which share the oxadiazole-thiophene motif but lack the piperidine linker. Notable comparisons:

- Substituent Effects : Compound 7d (active against MCF7 cells) incorporates a 4-fluorophenyl group, suggesting electron-withdrawing substituents enhance anticancer activity. The target compound’s dual thiophenyl groups may improve π-π stacking but reduce polarity, affecting bioavailability .

- Synthetic Routes : The target compound likely requires piperidine functionalization via nucleophilic substitution, whereas 7a–f derivatives use Schiff base cyclization with acetic anhydride .

Methoxy-Substituted Oxadiazoles

describes 1-(5-(3-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)phenyl)thiophen-2-yl)ethanone (5w), which includes a methoxybenzyl group. Comparisons include:

- Structural Rigidity : The benzyl group in 5w adds steric bulk, possibly reducing binding pocket compatibility compared to the target’s piperidine flexibility.

Comparative Data Table

Key Research Findings and Implications

- Structural Flexibility : The piperidine linker in the target compound may improve solubility over rigid pyrazolines, aiding pharmacokinetics .

- Thiophene Synergy : Dual thiophenyl groups could enhance binding to hydrophobic enzyme pockets, as seen in PARP inhibitors .

- Synthetic Challenges : Functionalizing piperidine with oxadiazole requires precise stoichiometry, contrasting with simpler cyclization routes for pyrazolines .

Biological Activity

Thiophen-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a compound featuring a thiophene ring and a 1,3,4-oxadiazole moiety, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties based on recent research findings.

Structural Overview

The compound consists of:

- Thiophene rings : Known for their electron-rich nature, enhancing biological interactions.

- 1,3,4-Oxadiazole : A heterocyclic structure associated with various biological activities, including antimicrobial and antitumor effects.

- Piperidine moiety : Contributes to the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. Notably, some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.03 µM against Mycobacterium tuberculosis .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Oxadiazole Derivative A | 0.03 | M. tuberculosis |

| Oxadiazole Derivative B | 1.56 | Staphylococcus aureus |

| Oxadiazole Derivative C | 4–8 | M. tuberculosis (drug-resistant strains) |

Antiviral Activity

Thiophene-containing compounds have also been evaluated for their antiviral potential:

- Dengue Virus Inhibition : A study reported that derivatives of thiophenes and oxadiazoles exhibited submicromolar activity against all four dengue virus serotypes . This suggests that the compound may inhibit viral replication through interaction with viral polymerases.

Anticancer Activity

The potential anticancer properties of thiophene-based compounds are notable:

- PI3K/Akt/mTOR Pathway Inhibition : Some derivatives have shown significant inhibitory effects on the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells . For example, a specific derivative demonstrated effective suppression of phosphorylated AKT at low concentrations.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound 13g | 0.1 | Inhibition of PI3K/Akt/mTOR |

| Compound X | Varies | Induction of apoptosis |

Case Studies

Several studies provide insight into the biological activity of similar compounds:

- Antimicrobial Study : A series of oxadiazole derivatives were tested against various microbial strains, revealing strong antibacterial and antifungal activities. The most potent compounds were identified as having structural similarities to thiophenes .

- Antiviral Research : Compounds derived from thiophene and oxadiazole structures were evaluated for their antiviral properties against dengue virus in vitro, showing promising results in inhibiting viral polymerases .

- Cancer Therapeutics : Investigations into the anticancer effects of thiophene derivatives highlighted their ability to induce apoptosis in cancer cell lines by targeting specific signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.